molecular formula C5H7N3O2 B582801 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) CAS No. 149139-36-6

1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI)

Cat. No.: B582801
CAS No.: 149139-36-6
M. Wt: 141.13
InChI Key: GQIANYKEGXWWCG-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-pyrazole-1-carboxylate is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position and a methyl ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-1H-pyrazole-1-carboxylate can be synthesized through several methods. One common approach involves the condensation of hydrazines with 1,3-dicarbonyl compounds, such as β-ketonitriles or α, β-acetylenic aldehydes . The reaction typically proceeds under mild conditions, often using ethanol as a solvent and sodium bicarbonate as a base .

Industrial Production Methods

In industrial settings, the synthesis of 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the process .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or microbial processes, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its methyl ester group at the 1-position and amino group at the 5-position make it a versatile intermediate for synthesizing a wide range of heterocyclic compounds .

Properties

IUPAC Name

methyl 5-aminopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)8-4(6)2-3-7-8/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIANYKEGXWWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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